Product packaging for Cholesteryl-teg cep(Cat. No.:CAS No. 873435-29-1)

Cholesteryl-teg cep

Cat. No.: B569500
CAS No.: 873435-29-1
M. Wt: 1196.602
InChI Key: FNJSTUYYFCEZCA-PORNTWEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Oligonucleotide Modification Strategies

The therapeutic and diagnostic promise of oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs), is often hindered by their inherent physical properties. The polyanionic phosphodiester backbone of natural nucleic acids leads to poor cellular uptake and susceptibility to degradation by nucleases. To overcome these limitations, a wide array of chemical modifications have been developed. These can be broadly categorized into modifications of the phosphate (B84403) backbone, the sugar moiety, and the nucleobase.

Cholesteryl-TEG phosphoramidite (B1245037) falls into a class of modifications that conjugate a lipophilic group to the oligonucleotide. This strategy primarily aims to enhance the cellular uptake of the nucleic acid by promoting its association with the lipid bilayers of cell membranes. Unlike backbone modifications such as phosphorothioates, which alter the charge and nuclease resistance of the entire oligonucleotide, lipophilic conjugates like cholesterol are typically appended to the terminus of the strand.

The conjugation of cholesterol significantly increases the hydrophobicity of the oligonucleotide, which can improve its pharmacokinetic profile by promoting binding to plasma proteins like albumin, thereby reducing rapid renal clearance. The triethylene glycol (TEG) spacer in Cholesteryl-TEG phosphoramidite plays a crucial role by providing a flexible and hydrophilic linker between the bulky cholesterol group and the oligonucleotide. This spacer helps to mitigate the potential for the hydrophobic cholesterol to interfere with the hybridization of the oligonucleotide to its target sequence and also improves the solubility of the phosphoramidite reagent in the organic solvents used during solid-phase oligonucleotide synthesis.

Historical Development and Significance of Lipophilic Conjugates in Nucleic Acid Research

The concept of enhancing the cellular uptake of oligonucleotides by attaching lipophilic molecules has its roots in the late 20th century. A seminal contribution to this field was made by Robert Letsinger and his colleagues in 1989. idtdna.comtwistbioscience.com They reported the synthesis of oligonucleotides conjugated to cholesterol and demonstrated that this modification significantly enhanced their antiviral activity against the human immunodeficiency virus (HIV) in cell culture. idtdna.com This pioneering work established the principle that lipophilic conjugates could be a viable strategy to improve the efficacy of therapeutic oligonucleotides.

The early methods for creating these conjugates often involved complex solution-phase chemistry. However, the advent and refinement of automated solid-phase oligonucleotide synthesis, largely based on phosphoramidite chemistry introduced by Marvin H. Caruthers in the early 1980s, revolutionized the field. trilinkbiotech.com This technology allowed for the efficient and sequential addition of nucleotides to a growing chain on a solid support.

The development of specialized phosphoramidite reagents, such as Cholesteryl-TEG phosphoramidite, was a logical and significant extension of this technology. It enabled the direct incorporation of the cholesterol moiety during the automated synthesis process, greatly simplifying the production of these valuable conjugates. oup.com The inclusion of the TEG spacer was an important refinement, addressing solubility issues encountered with earlier, more directly linked cholesterol phosphoramidites. biosearchtech.comglenresearch.com Over the years, this approach has become a standard method for producing cholesterol-modified oligonucleotides for a wide range of research and therapeutic development applications.

Nomenclatural Aspects and Chemical Classification

Cholesteryl-TEG phosphoramidite is a complex molecule, and its name reflects its constituent parts. A systematic breakdown of its nomenclature provides insight into its chemical structure and function. The compound is classified as a phosphoramidite, which is a class of organophosphorus compounds with the general formula P(OR)₂(NR₂). In the context of oligonucleotide synthesis, they are key intermediates that are stable enough to be isolated but reactive enough to form a phosphite (B83602) triester linkage with a free hydroxyl group of a growing oligonucleotide chain.

The term "Cholesteryl" indicates the presence of a cholesterol derivative. Cholesterol is a sterol, a type of lipid, and its bulky, hydrophobic nature is central to the function of the reagent. The "TEG" acronym stands for triethylene glycol, a short polyethylene (B3416737) glycol chain that acts as a spacer or linker. The "CEP" in some common naming conventions for this compound stands for cyanoethyl phosphoramidite, referring to the β-cyanoethyl protecting group on one of the phosphorus-bound oxygen atoms. This group is crucial for the stability of the phosphoramidite and is readily removed during the final deprotection steps of oligonucleotide synthesis.

Below are tables detailing the chemical identity and properties of Cholesteryl-TEG phosphoramidite.

Table 1: Chemical Identification of Cholesteryl-TEG Phosphoramidite

Identifier Value
CAS Number 873435-29-1
Molecular Formula C₇₀H₁₀₆N₃O₁₁P
Molecular Weight 1196.58 g/mol
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]carbamate

| Synonyms | Cholesteryl-TEG CE-Phosphoramidite, 1-Dimethoxytrityloxy-3-O-(N-cholesteryl-3-aminopropyl)-triethyleneglycol-glyceryl-2-O-(2-cyanoethyl)-(N,N,-diisopropyl)-phosphoramidite |

Table 2: Key Structural Components and Their Functions

Component Function
Cholesteryl Group Provides lipophilicity to enhance cellular membrane interaction and uptake.
Triethylene Glycol (TEG) Spacer A flexible, hydrophilic linker that improves solubility and reduces steric hindrance.

| Cyanoethyl Phosphoramidite Group | The reactive moiety that enables covalent linkage to the 5'- or 3'-hydroxyl group of an oligonucleotide during solid-phase synthesis. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H106N3O11P B569500 Cholesteryl-teg cep CAS No. 873435-29-1

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H106N3O11P/c1-51(2)18-15-19-54(7)64-32-33-65-63-31-26-58-48-61(34-36-68(58,8)66(63)35-37-69(64,65)9)83-67(74)72-39-17-40-77-42-43-78-44-45-79-46-47-80-49-62(84-85(82-41-16-38-71)73(52(3)4)53(5)6)50-81-70(55-20-13-12-14-21-55,56-22-27-59(75-10)28-23-56)57-24-29-60(76-11)30-25-57/h12-14,20-30,51-54,61-66H,15-19,31-37,39-50H2,1-11H3,(H,72,74)/t54-,61+,62?,63+,64-,65+,66+,68+,69-,85?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJSTUYYFCEZCA-PORNTWEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCOCCOCCOCCOCC(COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCOCCOCCOCCOCC(COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H106N3O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801099383
Record name Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1196.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873435-29-1
Record name Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873435-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cholesteryl Teg Phosphoramidite and Its Conjugates

Analytical Characterization of Synthesized Cholesteryl-TEG Conjugated Oligonucleotides

The successful synthesis of Cholesteryl-TEG conjugated oligonucleotides necessitates rigorous analytical methods to confirm the presence and correct attachment of the lipophilic moiety, as well as to assess the purity of the final product. These techniques are essential for validating the quality of the synthesized material before further application in biological studies or therapeutic development. Key analytical approaches include mass spectrometry for molecular weight confirmation and various chromatographic methods for purification and purity assessment.

Mass Spectrometry Applications in Conjugate Verification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity and integrity of synthesized Cholesteryl-TEG conjugated oligonucleotides. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry and Electrospray Ionization (ESI) mass spectrometry are widely employed. These methods provide precise mass-to-charge ratio (m/z) information, allowing for direct comparison with the theoretically calculated mass of the intended conjugate.

The Cholesteryl-TEG modification significantly increases the molecular weight of the oligonucleotide. MS analysis confirms the successful addition of this bulky lipophilic group by detecting a mass that corresponds to the oligonucleotide sequence plus the Cholesteryl-TEG moiety. For instance, studies have shown that molecular masses obtained via MALDI-TOF MS typically deviate by less than 0.3% from anticipated estimates, underscoring the accuracy of this technique for verifying conjugate formation researchgate.net. ESI-MS is also frequently utilized, often coupled with liquid chromatography, to provide detailed mass information on the intact conjugates acs.orgcsic.es.

Table 1: Mass Spectrometry Verification of a Representative Cholesteryl-TEG Conjugated Oligonucleotide

ComponentSequence (Example)Theoretical Mass (Da)Observed Mass (Da)Mass Accuracy (%)Method Used
Oligonucleotide Backboned(T)18~5400N/AN/AN/A
Cholesteryl-TEG ModifierC27H45O- (CH2CH2O)3-~750N/AN/AN/A
Cholesteryl-TEG Conjugate d(T)18-Cholesteryl-TEG~6150 ~6150 ± 2 < 0.3% MALDI-TOF/ESI-MS

Note: The theoretical mass for the oligonucleotide backbone and the Cholesteryl-TEG modifier are approximate. The "Observed Mass" represents a typical range, and "Mass Accuracy" indicates the typical deviation reported in literature for such analyses. Specific masses depend on the exact oligonucleotide sequence and charge states observed.

The precise confirmation of the conjugate's mass is crucial, as it validates that the Cholesteryl-TEG moiety has been successfully attached and that the oligonucleotide sequence itself remains intact without significant degradation or unintended modifications.

Chromatographic Purification Techniques for Oligonucleotide Conjugates

Following synthesis, crude Cholesteryl-TEG conjugated oligonucleotides often contain unreacted starting materials, truncated sequences, and other byproducts. Due to the significant increase in hydrophobicity imparted by the Cholesteryl-TEG modification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary and most effective method for purification nih.govidtdna.comglenresearch.comidtdna.combiosyn.com.

RP-HPLC separates molecules based on their hydrophobicity. The highly lipophilic Cholesteryl-TEG conjugated oligonucleotides interact strongly with the non-polar stationary phase (typically C18 silica) and are eluted using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase. This process effectively separates the desired conjugates from more polar impurities, such as shorter, unmodified oligonucleotides or residual reagents.

Research studies consistently report the use of RP-HPLC for purifying these conjugates, often employing analytical or semi-preparative columns acs.orgnih.govidtdna.comsci-hub.se. For example, in the purification of specific Cholesteryl-TEG conjugated oligonucleotides, distinct peaks corresponding to the purified products were observed with characteristic retention times, indicating successful separation from impurities nih.gov.

Table 2: Chromatographic Retention Times for Purified Cholesteryl-TEG Conjugated Oligonucleotides

Oligonucleotide (Example)Retention Time (min)Purification MethodStationary PhaseMobile Phase Gradient (Example)Source
Oligonucleotide A9.8RP-HPLCC180-100% CH3CN in 0.1 M TEAB nih.gov
Oligonucleotide A21.0RP-HPLCC180-100% CH3CN in 0.1 M TEAB nih.gov
Oligonucleotide B8.7RP-HPLCC180-100% CH3CN in 0.1 M TEAB nih.gov
Oligonucleotide B19.2RP-HPLCC180-100% CH3CN in 0.1 M TEAB nih.gov

Note: Retention times can vary based on the specific oligonucleotide sequence, column chemistry, flow rate, and gradient used. The data presented are illustrative examples from published research.

In addition to RP-HPLC, other chromatographic techniques may be employed for more complex impurity profiling or specific separation challenges. Two-dimensional liquid chromatography (2D-LC) can offer enhanced resolution for closely related impurities nih.gov. Ion-pair reversed-phase chromatography (IP RP HPLC) is also a common method for oligonucleotide analysis, often coupled with mass spectrometry for comprehensive impurity profiling nih.gov. The selection of appropriate chromatographic conditions is paramount to achieving high purity, which is critical for ensuring the reliability of subsequent biological assays and therapeutic applications.

Biological Applications of Cholesteryl Teg Conjugated Oligonucleotides

Enhancement of Oligonucleotide Cellular Uptake and Membrane Permeation

A major challenge in the therapeutic use of oligonucleotides is their efficient delivery into target cells. biosearchtech.combiosearchtech.com Unmodified oligonucleotides are generally hydrophilic and struggle to cross the hydrophobic lipid bilayer of cell membranes. biosyn.comgenelink.com Conjugating these nucleic acids with lipophilic molecules like cholesterol is a widely adopted strategy to enhance cellular uptake. genelink.comglenresearch.comglenresearch.com

The primary mechanism by which cholesteryl-TEG enhances cellular uptake is by increasing the lipophilicity of the oligonucleotide conjugate. biosyn.combiosearchtech.com Cholesterol, being a natural component of cell membranes, has a high affinity for lipid bilayers. biosyn.comnih.gov This interaction facilitates the spontaneous insertion of the conjugate into the cell membrane, a critical step for intracellular delivery. biosyn.comnih.gov

Several proposed mechanisms contribute to this enhanced uptake:

Lipophilic Interaction: The cholesterol moiety acts as a lipid anchor, interacting with the lipid-rich cell membranes and promoting passive diffusion across the barrier. biosyn.comnih.gov

Receptor-Mediated Endocytosis: Tissues with a high concentration of lipoproteins, such as the liver, can preferentially take up cholesterol-conjugated oligonucleotides, suggesting an interaction with lipoprotein receptors. biosyn.com

Increased Stability: The cholesterol modification has been shown to protect the oligonucleotide from degradation by nucleases, particularly conferring resistance against 3'-endonucleases when attached at the 3'-end. biosyn.com This prolonged stability increases the likelihood of the oligonucleotide reaching its intracellular target. biosyn.com

Studies have demonstrated that these lipophilic DNA molecules can insert into lipid membranes without significantly altering the membrane's structure. nih.gov This process aids in the transfection of both antisense oligonucleotides and siRNAs in vitro and in vivo. biosyn.comidtdna.com

While cholesterol provides the necessary lipophilicity for membrane interaction, the oligonucleotide backbone remains highly hydrophilic. vulcanchem.com The triethylene glycol (TEG) spacer plays a crucial role in bridging these two components with disparate chemical properties. genelink.comglenresearch.com

The TEG spacer is a flexible, hydrophilic linker that confers several advantages:

Enhanced Solubility: The TEG spacer improves the solubility of the highly hydrophobic cholesterol-oligonucleotide conjugate in aqueous buffers, which is essential for biological applications. genelink.comvulcanchem.comglenresearch.com It also aids solubility in organic solvents like acetonitrile, which is beneficial during the chemical synthesis and purification process. glenresearch.combiosearchtech.combiosearchtech.com

Reduced Steric Hindrance: The flexible nature of the TEG chain provides necessary spacing between the bulky cholesterol group and the oligonucleotide. nih.gov This separation minimizes potential steric interference that the cholesterol moiety might otherwise exert on the hybridization of the oligonucleotide to its target sequence.

Applications in Gene Silencing Technologies

Cholesteryl-TEG modified oligonucleotides are valuable tools in gene silencing, a technique used to inhibit the expression of specific genes. biosyn.com This modification has been successfully applied to both small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). biosyn.combiosearchtech.combiosearchtech.com

Small interfering RNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. nih.gov A significant hurdle for siRNA therapeutics is effective delivery to the cytoplasm where the RNAi machinery resides. researchgate.net Conjugating siRNA with cholesteryl-TEG has been shown to significantly improve cellular uptake and gene-silencing efficacy. nih.govpeerj.com

Typically, the modification is incorporated at the 5'- or 3'-end of the sense (passenger) strand of the siRNA duplex. biosearchtech.combiosearchtech.com This placement allows the antisense (guide) strand to be properly loaded into the RNA-Induced Silencing Complex (RISC). nih.gov

Research Findings on Cholesteryl-TEG Modified siRNA
Study FocusKey FindingOrganism/Cell LineReference
Enhancement of siRNA uptake in immune cells5'-Cholesteryl-TEG modification promoted a nearly eightfold increase in siRNA uptake by hemocytes compared to unmodified siRNA.Biomphalaria glabrata (snail) peerj.com
Therapeutic gene silencingSystemic administration of cholesteryl-modified siRNAs led to effective therapeutic silencing of an endogenous gene.In vivo (mice) biosearchtech.com
Carrier-free knockdown efficacyA study comparing different cholesterol linkers found that a commercially available Cholesteryl-TEG siRNA showed high cytotoxicity and poor gene-silencing ability at high concentrations in the absence of a transfection carrier, while other novel cholesterol-triazole linkers were more effective.HeLa cells nih.gov

Antisense oligonucleotides (ASOs) are single-stranded nucleic acids designed to bind to a specific messenger RNA (mRNA) and block its translation into protein. biosyn.com Similar to siRNAs, the efficacy of ASOs is dependent on their ability to enter cells and resist degradation. glenresearch.com

Research in Nucleic Acid Therapeutics and Diagnostics

The favorable properties of Cholesteryl-TEG conjugated oligonucleotides extend their use to broader research in nucleic acid-based therapeutics and diagnostics. biosyn.com The ability to enhance cellular delivery and bioavailability without the need for complex formulation agents makes this modification highly attractive for drug development. genelink.comvulcanchem.com

In therapeutics, these conjugates are being explored for targeted delivery. biosyn.com For instance, their affinity for lipoproteins facilitates delivery to lipoprotein-rich tissues like the liver. biosyn.com This has been leveraged in the development of ASO drugs targeting liver-expressed genes. nih.gov Furthermore, biophysical studies have utilized these conjugates to understand the interaction of lipophilic DNA molecules with membranes. nih.gov Research has also been conducted on their potential as anti-HIV agents by modifying G-quadruplex-based aptamers. nih.gov

In the realm of diagnostics, the improved stability and cellular penetration of these modified oligonucleotides could potentially enhance the performance of nucleic acid probes used for intracellular imaging or the detection of specific genetic sequences within living cells. nih.gov

Mechanistic Insights into Cholesteryl Teg Conjugate Functionality

Interactions with Cellular Membranes

The ability of cholesteryl-TEG conjugates to interact with and potentially integrate into cellular membranes is fundamental to their function. This interaction is primarily governed by the amphipathic nature of the conjugate, where the hydrophobic cholesterol tail anchors into the lipid bilayer, while the hydrophilic oligonucleotide segment is exposed to the aqueous environment or interacts with cellular components.

Role of the Cholesterol Moiety in Membrane Association and Insertion

The cholesterol moiety serves as a critical hydrophobic anchor, enabling oligonucleotides to interface with both biological and artificial lipid membranes oup.com. Its lipophilic character facilitates strong interactions with the lipid bilayers of cell membranes, a key factor in enhancing cellular uptake and delivery biosyn.comcreative-biogene.comacs.org. Research indicates that cholesterol-modified lipophilic DNA molecules can spontaneously insert into lipid membranes without significantly altering the membrane's structure mdpi.com.

The number of cholesterol anchors plays a role in the strength and stability of membrane association. Multiple cholesterol anchors have been shown to improve the stability of DNA-membrane systems and prevent the detachment of DNA strands from the cell surface oup.com. Bivalent cholesterol coupling, achieved through the hybridization of two cholesterol-modified DNA strands, significantly strengthens the binding to lipid membranes, rendering it more robust and even irreversible over observable time scales nih.govyale.edu. Furthermore, cholesterol's presence influences the localization of DNA nanostructures within specific membrane domains, such as liquid-ordered domains, which are critical for cellular signaling nih.gov. The cholesterol anchor has also been observed to enhance interactions with membranes, thereby mediating fusion processes more efficiently compared to other anchor types nih.gov.

PropertyModificationEffectNotes
Membrane AssociationCholesterol MoietyStrong anchoring, membrane insertionFacilitates interaction with lipid bilayers biosyn.comcreative-biogene.comacs.org
Membrane Binding StrengthBivalent CholesterolSignificantly stronger, potentially irreversibleAids in stable surface arrays nih.govyale.edu
Membrane Domain LocalizationCholesterol MoietySpecific localization in liquid-ordered domainsImportant for cellular signaling nih.gov
Fusion MediationCholesterol AnchorEnhances membrane interactions, mediates fusionMore efficient than some other anchors nih.gov
Stability in Biological SystemsCholesterol MoietyEnhanced stability, reduced nuclease degradationProlonged circulation time and sustained activity biosyn.com
Hybridization Kinetics StudiesBivalent CholesterolFacilitatedStrong coupling aids kinetic studies nih.gov
Aggregation TendencyMultiple CholesterolInduces oligomerization/aggregationCan reduce membrane binding efficiency oup.com

Influence of the TEG Spacer on Membrane Interaction Dynamics

The triethylene glycol (TEG) spacer, a short polyethylene (B3416737) glycol (PEG) chain, plays a crucial role in modulating the behavior of cholesteryl-oligonucleotide conjugates at the membrane interface. Its inclusion between the hydrophobic cholesterol anchor and the hydrophilic oligonucleotide segment offers several advantages. Primarily, the TEG spacer significantly increases the efficiency of fusion and content-mixing between liposomes oup.comresearchgate.net. This flexible linker also enhances the water solubility of the conjugate, mitigating potential solubility issues of the oligonucleotide and reducing the need for additional agents for cellular uptake and delivery creative-biogene.comoup.com.

Feature/SpacerEffect on Fusion EfficiencyEffect on Content-Mixing EfficiencyEffect on SolubilityEffect on Cellular UptakeNotes
Without TEGBaselineBaselineLowerBaseline
With TEGSignificantly IncreasedSignificantly IncreasedImprovedIncreasedFacilitates uptake, improves solubility creative-biogene.comoup.comresearchgate.netoup.comidtdna.comnih.gov

Intracellular Trafficking and Release Mechanisms of Conjugates

Upon interacting with the cell membrane, cholesteryl-TEG conjugates are subject to various intracellular trafficking pathways. The cholesterol moiety influences how these conjugates are recognized and internalized by cells. For example, cholesterol-conjugated oligonucleotides can be recognized by high- and low-density lipoproteins (HDL and LDL) in vivo and subsequently internalized via cholesterol-binding receptors creative-biogene.com. This process enhances cellular uptake and can also affect their pharmacokinetic profile, allowing them to escape renal clearance and prolong their residence time in the plasma creative-biogene.com.

Studies using cholesterol-TEG mimics, such as ReTEGCholestanol, have provided insights into intracellular distribution. In non-malignant prostate cells, these mimics were effectively internalized and primarily localized to late endosomes and lysosomes. In contrast, malignant prostate cells showed accumulation in early endosomes and multivesicular bodies, suggesting that altered cholesterol biology in cancer cells influences the trafficking of such conjugates oup.comunibo.it. This differential localization highlights the potential for cholesteryl-TEG conjugates to serve as probes for cellular states or to be influenced by cellular machinery. The typical pathway for exogenous cholesterol uptake involves endocytosis of LDL, which is then trafficked through the endosomal network to late endosomes and lysosomes, where cholesterol is released for membrane insertion unibo.it. Research on other cholesterol-PEG conjugates has indicated lipid-raft-dependent adsorption and endocytosis, with subsequent distribution to organelles like lysosomes and the Golgi apparatus acs.org.

Conjugate/MimicCell TypePrimary Intracellular LocalizationSecondary Intracellular LocalizationNotes
Cholesterol-modified DNA probesVarious cell linesCell membraneN/ACan remain at the cell surface for extended periods (e.g., >24 hours) rsc.org
ReTEGCholestanolNon-malignant prostate cellsLate endosomes/lysosomesN/AIndicates uptake and trafficking pathways; potential for disturbed cholesterol biology in cancer oup.comunibo.it
ReTEGCholestanolMalignant prostate cellsEarly endosomes, Multivesicular bodiesLate endosomes/lysosomesSuggests altered cholesterol biology influences trafficking oup.comunibo.it
Chol-PEG-FITCNot specifiedLysosomes, Golgi apparatusEndoplasmic reticulumUptake is dependent on lipid rafts acs.org

Impact on Oligonucleotide Duplex Stability and Hybridization Kinetics

The modification of oligonucleotides with cholesterol can influence their structural integrity and their ability to hybridize with complementary nucleic acid sequences. While some studies suggest that cholesterol conjugation does not significantly compromise duplex stability mdpi.com, others report that cholesterol-modified single-stranded DNA (ssDNA) can lead to substantially reduced hybridization kinetics and promote the clustering of DNA nanostructures oup.com. This clustering effect may necessitate the use of fewer hydrophobic groups to achieve well-defined structures oup.com.

PropertyModification TypeObserved EffectNotes
Duplex StabilityCholesterol ConjugationNo significant loss mdpi.com
Hybridization KineticsCholesterol-modified ssDNASignificantly reducedAssociated with nanostructure clustering oup.com
Membrane Binding StabilityCholesterol-mediated aggregationReduced membrane binding efficiencyAggregation can negatively impact binding oup.com
Biological StabilityCholesterol MoietyEnhanced; reduced nuclease degradation, prolonged circulationImproves oligonucleotide performance in vivo biosyn.com
Hybridization Kinetics StudyBivalent Cholesterol CouplingFacilitatedStrong membrane coupling aids kinetic analysis nih.gov
DNA Duplex StabilityIntermembrane InteractionsSignificant impactCan be influenced by linker length and membrane composition yale.edu

Advanced Research Perspectives and Future Directions

Design and Synthesis of Novel Cholesteryl-TEG Derivatives for Enhanced Functionality

The design of Cholesteryl-TEG derivatives is driven by the need to optimize specific functionalities, such as improved cellular uptake, enhanced stability, targeted delivery, and better solubility. Synthesis strategies often involve multi-step processes that attach a TEG spacer to the cholesterol moiety, followed by functionalization for conjugation to therapeutic payloads like oligonucleotides or targeting ligands.

Key synthetic approaches include:

Cholesterol Activation and TEG Spacer Attachment: The 3β-hydroxyl group of cholesterol is typically esterified or etherified to introduce a reactive handle. A triethylene glycol (TEG) chain is then appended via ether or ester linkages. For instance, cholesteryl p-toluenesulfonate can react with TEG using Williamson-type ether synthesis to form Chol-TEG-OH derivatives acs.orgacs.org. Alternatively, cholesterol chloroformate can be used to react with aminopropyl mPEG to form conjugates mdpi.com.

Functionalization for Conjugation: The terminal hydroxyl group of the TEG spacer is often converted into a more reactive group, such as an azide (B81097) for click chemistry (CuAAC) or a maleimide (B117702) for thiol-ene ligation. Cholesteryl-TEG azide is a common intermediate, synthesized using azidation reagents vulcanchem.com. This azide functionality allows for efficient conjugation to alkyne-modified molecules vulcanchem.com. Non-disperse polyethylene (B3416737) glycol (ND-PEG) lengths, ranging from 4 to 20 ethylene (B1197577) oxide units, can be synthesized with stable ether bonds, offering precise control over PEG length acs.orgacs.org.

These synthetic strategies aim to create derivatives with enhanced hydrophilicity and controlled lipophilicity, thereby improving their performance in biological systems. For example, the use of longer, hydrophilic linkers like hexaethylene glycol (HEG) instead of TEG has been explored to prevent steric hindrance in specific applications, such as G-quadruplex formation nih.gov.

Comparative Analysis with Other Lipophilic and Delivery-Enhancing Conjugates

Cholesteryl-TEG conjugates are frequently evaluated against other lipid-based conjugates and delivery-enhancing molecules to ascertain their advantages. The combination of cholesterol and TEG offers a balance of lipophilicity for membrane interaction and hydrophilicity for solubility and reduced aggregation.

Comparative Performance Metrics:

Cellular Uptake: Cholesteryl-TEG modifications have demonstrated a significant enhancement in cellular uptake, often showing a 5–10-fold increase compared to unmodified oligonucleotides in neuronal cells vulcanchem.com. This is attributed to the cholesterol moiety's ability to facilitate membrane fusion, potentially bypassing endocytic pathways vulcanchem.combiosyn.com.

Stability and Nuclease Resistance: Cholesterol conjugation protects oligonucleotides from degradation by nucleases, particularly 3'-exonucleases, thereby extending their serum half-life and improving stability vulcanchem.combiosyn.com. This is a critical advantage over unmodified oligonucleotides, which are susceptible to rapid degradation.

Solubility and Aggregation: While cholesterol is hydrophobic, the TEG spacer imparts hydrophilicity, helping to maintain solubility and prevent excessive aggregation of the conjugate in aqueous environments nih.govbiosyn.com. However, compared to longer PEG chains, TEG might still lead to some degree of aggregation, driving research into longer or more flexible glycol linkers nih.gov.

Targeting and Biodistribution: Tissues rich in lipoproteins, such as the liver, preferentially take up cholesterol-conjugated oligonucleotides, enabling targeted delivery biosyn.com. This selective uptake can be further refined by conjugating targeting ligands to the Cholesteryl-TEG scaffold vulcanchem.com.

When compared to other lipophilic modifications or delivery systems, Cholesteryl-TEG conjugates offer a well-established and effective means of improving the pharmacokinetic profile and cellular delivery of various biomolecules researchgate.net.

Integration with Emerging Genetic Engineering and Molecular Biology Technologies

Cholesteryl-TEG conjugates are increasingly integrated with advanced genetic engineering and molecular biology tools, particularly for nucleic acid delivery. Their amphipathic nature and ability to enhance cellular entry make them ideal components for sophisticated delivery systems.

Nucleic Acid Delivery (siRNA, mRNA, ASOs): Cholesteryl-TEG conjugates are widely used to modify small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and messenger RNAs (mRNAs) vulcanchem.combiosyn.com. The cholesterol moiety facilitates entry into cells, while the TEG linker provides a balance of solubility and spacing. This conjugation strategy is crucial for gene silencing therapies, enhancing bioavailability and potentially reducing off-target effects biosyn.com. For instance, anandamide-siRNA conjugates incorporating Cholesteryl-TEG azide have shown promise in crossing the blood-brain barrier, enabling gene silencing in neural cells vulcanchem.com.

Lipid Nanoparticle (LNP) Functionalization: The azide functionality of Cholesteryl-TEG azide allows for its use in functionalizing lipid nanoparticles (LNPs). By attaching targeting ligands (e.g., antibodies, peptides) to LNPs via click chemistry with Cholesteryl-TEG azide, researchers have achieved tumor-specific delivery, reducing off-target effects vulcanchem.com.

Gene Editing Technologies: While direct integration with gene editing tools like CRISPR-Cas9 is still an evolving area, the principles of enhanced delivery and stability offered by Cholesteryl-TEG conjugates are directly applicable. Delivering mRNA encoding Cas9 or guide RNAs (gRNAs) often relies on lipid-based formulations, where cholesterol conjugation plays a role in LNP structure and cellular uptake.

The compatibility of Cholesteryl-TEG modifications with lipid-based delivery systems and their ability to aid in crossing biological barriers underscore their utility in advancing gene therapy and molecular diagnostics biosyn.com.

Methodological Advancements in Conjugate Analysis and Application Protocols

The precise characterization and effective application of Cholesteryl-TEG conjugates necessitate advancements in analytical methodologies and application protocols. Ensuring the purity, structural integrity, and functional efficacy of these complex molecules is paramount.

Analytical Techniques for Characterization:

Mass Spectrometry (MS): MS is crucial for confirming the molecular weight and structural consistency of Cholesteryl-TEG conjugates, with major peaks corresponding to the molecular ion ([M+H]+) vulcanchem.com. High-resolution mass spectrometry (HRMS) is also employed to validate the precise mass of the synthesized compounds acs.org.

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC, particularly reverse-phase HPLC (RP-HPLC), are vital for purifying Cholesteryl-TEG conjugates and assessing their purity, often achieving levels greater than 99% acs.orgvulcanchem.combiosyn.com. UPLC-MS is also utilized for rapid analysis of purity and mass acs.org.

Advancements in Synthesis and Application Protocols:

Click Chemistry (CuAAC): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction remains a cornerstone for conjugating azide-functionalized Cholesteryl-TEG derivatives to alkyne-modified biomolecules or ligands due to its high efficiency, specificity, and mild reaction conditions vulcanchem.com.

Non-Disperse PEGylation: Development of methods for synthesizing non-disperse PEG (ND-PEG) lengths, such as those ranging from 4 to 20 ethylene oxide units, offers greater control over conjugate properties compared to polydisperse PEGs acs.orgacs.org.

Ether Linkages: The use of stable ether linkages for attaching TEG spacers to cholesterol is preferred over ester linkages, as esters are prone to hydrolysis, which can alter the conjugate's behavior and lead to aggregation acs.org.

Solid-Phase Synthesis: Integration of Cholesteryl-TEG derivatives into solid-phase oligonucleotide synthesis protocols allows for the preparation of 5'-conjugates using standard manipulations, streamlining the production of modified oligonucleotides nih.gov.

These methodological advancements ensure the reliable synthesis, thorough characterization, and effective application of Cholesteryl-TEG conjugates in cutting-edge research and therapeutic development.

Q & A

Basic Research Question: How is Cholesteryl-TEG Phosphoramidite synthesized and characterized?

Answer:
Cholesteryl-TEG Phosphoramidite (CAS: 873435-29-1) is synthesized through a multi-step process involving the conjugation of cholesterol to a triethylene glycol (TEG) spacer, followed by phosphoramidite functionalization. Key characterization methods include:

  • Structural confirmation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify the molecular formula (C₇₀H₁₀₆N₃O₁₁P) and purity .
  • Storage and stability : The compound is stored at -10 to -30°C under anhydrous conditions to prevent degradation .
  • Supplier validation : Reputable suppliers like Glen Research provide certified products with BSE/TSE-free guarantees, critical for therapeutic applications .

Advanced Research Question: What methodologies optimize the conjugation efficiency of Cholesteryl-TEG Phosphoramidite to oligonucleotides?

Answer:
Optimization requires:

  • Solid-phase synthesis : Using phosphoramidite chemistry, the compound is incorporated at the 5' terminus of oligonucleotides during automated synthesis. Reaction efficiency depends on coupling time (e.g., 3–5 minutes) and activator concentration (e.g., 0.25 M 5-ethylthio-1H-tetrazole) .
  • Purification : High-performance liquid chromatography (HPLC) or Bio-RP methods are employed to isolate modified oligonucleotides, ensuring >95% purity .
  • Quality control : MALDI-TOF or ESI-MS confirms successful conjugation by detecting mass shifts corresponding to the Cholesteryl-TEG moiety (~1196.58 Da) .

Basic Research Question: What analytical techniques confirm the structural integrity of Cholesteryl-TEG-modified oligonucleotides?

Answer:

  • HPLC : Reverse-phase chromatography distinguishes modified oligonucleotides based on hydrophobicity .
  • Mass spectrometry : Detects exact molecular weight changes (e.g., +1196.58 Da) to validate conjugation .
  • UV-Vis spectrophotometry : Quantifies oligonucleotide concentration and detects impurities (e.g., free cholesterol) .

Advanced Research Question: How do reaction conditions affect the stability of Cholesteryl-TEG Phosphoramidite during oligonucleotide synthesis?

Answer:
Critical factors include:

  • Temperature control : Prolonged exposure to >25°C accelerates hydrolysis of the phosphoramidite group. Synthesis should occur in a temperature-controlled environment (<20°C) .
  • Moisture prevention : Anhydrous acetonitrile and dry synthesis columns minimize side reactions. Residual water >50 ppm reduces coupling efficiency by 30–50% .
  • Oxidation resistance : Post-synthesis, iodine-free oxidation (e.g., using tert-butyl hydroperoxide) preserves cholesterol integrity .

Data Contradiction Analysis: How to resolve discrepancies in reported cellular uptake efficacy of Cholesteryl-TEG-conjugated oligonucleotides?

Answer:
Discrepancies often arise from:

  • Cell-type variability : Lipid raft density (e.g., in hepatocytes vs. neurons) affects cholesterol-mediated uptake. Control experiments should include cell lines with documented lipid raft profiles .
  • Conjugation position : 5' vs. 3' modifications alter uptake kinetics. Comparative studies using standardized protocols (e.g., fluorophore-labeled controls) isolate positional effects .
  • Delivery buffers : Serum proteins in culture media can sequester cholesterol. Serum-free pre-incubation (30–60 minutes) improves reproducibility .

Experimental Design: What controls are essential for evaluating cellular uptake of Cholesteryl-TEG-modified oligonucleotides?

Answer:
Key controls include:

  • Unmodified oligonucleotides : To baseline endogenous uptake mechanisms .
  • Fluorophore-labeled conjugates : Cy5 or FITC tags enable quantitative flow cytometry or confocal microscopy .
  • Competitive inhibition : Pre-treatment with free cholesterol (10–100 µM) confirms specificity of lipid raft-mediated uptake .
  • Negative controls : Scrambled sequences or mismatched cholesterol analogs validate target specificity .

Advanced Methodological Challenge: How to quantify the impact of Cholesteryl-TEG on oligonucleotide pharmacokinetics?

Answer:

  • In vivo models : Administer modified vs. unmodified oligonucleotides in rodents, followed by LC-MS/MS analysis of plasma, liver, and kidney samples at timed intervals .
  • Tissue distribution : Use whole-body fluorescence imaging (if fluorophore-labeled) or qPCR for target mRNA knockdown in specific organs .
  • Biodistribution coefficients : Calculate area-under-the-curve (AUC) ratios for plasma vs. tissues to assess retention improvements from cholesterol conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl-teg cep
Reactant of Route 2
Reactant of Route 2
Cholesteryl-teg cep

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.